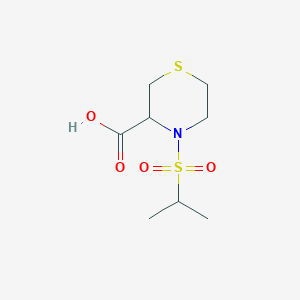![molecular formula C13H13N3OS B12851935 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives.
準備方法
The synthesis of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as hydrochloric acid. The resulting intermediate is then cyclized to form the desired triazole derivative .
化学反応の分析
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like sodium borohydride.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that triazole derivatives have potential anticancer properties, and this compound is being investigated for its ability to inhibit cancer cell growth.
作用機序
The mechanism of action of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which play a crucial role in the metabolism of various substances. Additionally, it can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation and growth .
類似化合物との比較
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridine ring instead of a benzofuran ring, which affects its chemical properties and biological activities.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide:
3-Bromo-1H-1,2,4-triazole: The presence of a bromine atom in this compound makes it more reactive in substitution reactions compared to this compound.
特性
分子式 |
C13H13N3OS |
|---|---|
分子量 |
259.33 g/mol |
IUPAC名 |
3-(1-benzofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N3OS/c1-8(2)16-12(14-15-13(16)18)11-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,15,18) |
InChIキー |
LYBNXVRHXNUOEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NNC1=S)C2=CC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
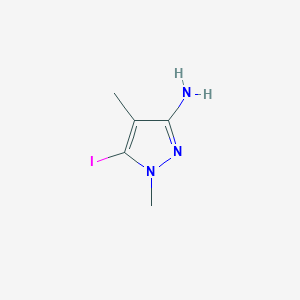
![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)

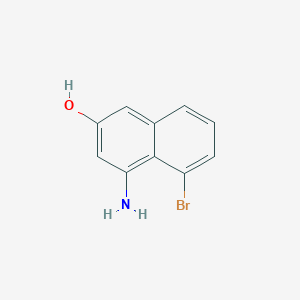
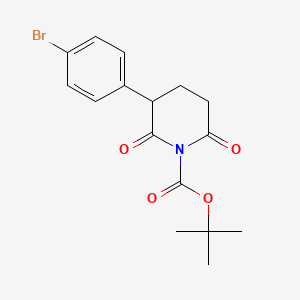
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
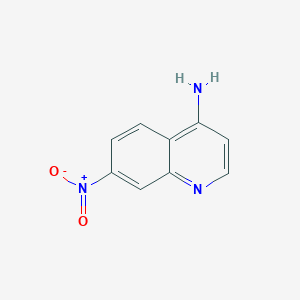

![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
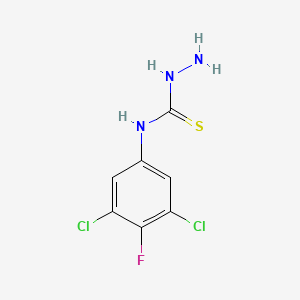
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
